molecular formula C19H24N6O4 B2583000 8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione CAS No. 946225-78-1

8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

Numéro de catalogue B2583000
Numéro CAS: 946225-78-1
Poids moléculaire: 400.439
Clé InChI: RDICBVAQOKVOQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection in Parkinson's Disease

Caffeine and several A2A adenosine receptor antagonists have shown neuroprotective effects in models of Parkinson's disease. This suggests that purine analogs acting as adenosine receptor antagonists could be explored for their potential in treating neurodegenerative diseases. The mechanism involves attenuation of dopaminergic deficits characteristic of Parkinson's disease through A2A receptor blockade, pointing to a promising avenue for therapeutic intervention in neurodegenerative disorders (Chen et al., 2001).

Immunomodulation in Transplantation

Mycophenolate mofetil, a purine synthesis inhibitor, has been extensively studied for its role in preventing acute rejection in solid organ transplantation. It acts by inhibiting inosine monophosphate dehydrogenase, a key enzyme in the de novo synthesis of purines. This highlights the role of purine metabolism modulation in immunosuppression and organ transplant medicine (Bardsley-Elliot & Noble, 1999).

Inborn Errors of Metabolism

Research into adenylosuccinase deficiency, a rare inborn error of purine metabolism, underscores the importance of understanding purine biochemistry in diagnosing and managing metabolic disorders. Patients with this deficiency exhibit neurological symptoms, demonstrating the critical role of purine metabolism in neurological health (Jaeken et al., 1988).

Investigating Endocrine Disruption

Studies on the detection of endocrine-disrupting chemicals in human samples indicate the significance of monitoring exposure to synthetic compounds, including those structurally related to purines. Understanding how such compounds interact with biological systems is crucial for assessing potential health risks (Shekhar et al., 2017).

Drug Interactions and Pharmacodynamics

Research into drug interactions, such as those involving aminophylline and salbutamol, provides insights into the complexities of pharmacodynamics and the importance of monitoring therapeutic regimens for potential adverse effects. This underscores the broader context of how purine analogs and related compounds can influence therapeutic outcomes and patient safety (Meena, 2019).

Propriétés

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-21-16-15(17(26)25(19(21)27)6-4-22-8-11-28-12-9-22)24-7-5-23(18(24)20-16)13-14-3-2-10-29-14/h2-3,10H,4-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDICBVAQOKVOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-ylmethyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.